4-(N-ETHYLETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE
Overview
Description
4-(N-ETHYLETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-ETHYLETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Sulfonamide Formation: The ethyl ethanesulfonamide group can be introduced by reacting the intermediate with ethyl ethanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the benzamide core, potentially leading to the formation of amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide and piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
Oxidation Products: N-oxides, sulfoxides.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May bind to certain receptors, influencing biological pathways.
Medicine
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-(N-ETHYLETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It may also interact with receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-METHYLETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE
- 4-(N-ETHYLETHANESULFONAMIDO)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE
Uniqueness
4-(N-ETHYLETHANESULFONAMIDO)-N-[3-(PIPERIDIN-1-YL)PROPYL]BENZAMIDE is unique due to the presence of both the ethyl ethanesulfonamide group and the piperidine ring, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
IUPAC Name |
4-[ethyl(ethylsulfonyl)amino]-N-(3-piperidin-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-3-22(26(24,25)4-2)18-11-9-17(10-12-18)19(23)20-13-8-16-21-14-6-5-7-15-21/h9-12H,3-8,13-16H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHXDDYTMQECIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)NCCCN2CCCCC2)S(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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